erythro-N-Boc-O-benzyl-L-serine epoxide

Serine protease inhibition Matriptase Enzymology

erythro-N-Boc-O-benzyl-L-serine epoxide (CAS 92085-96-6) is a chiral N-protected α-amino epoxide derived from L-serine, bearing an N-Boc protecting group, an O-benzyl ether, and a terminal epoxide functionality with the erythro configuration. Its systematic IUPAC name is tert-butyl ((S)-2-(benzyloxy)-1-((S)-oxiran-2-yl)ethyl)carbamate, corresponding to the (1S,2S) stereochemistry at the amino alcohol backbone.

Molecular Formula C16H23NO4
Molecular Weight 293.36 g/mol
CAS No. 92085-96-6
Cat. No. B1585886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameerythro-N-Boc-O-benzyl-L-serine epoxide
CAS92085-96-6
Molecular FormulaC16H23NO4
Molecular Weight293.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C2CO2
InChIInChI=1S/C16H23NO4/c1-16(2,3)21-15(18)17-13(14-11-20-14)10-19-9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,17,18)/t13-,14+/m0/s1
InChIKeyPGSXVEDFRLNRJZ-UONOGXRCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





erythro-N-Boc-O-benzyl-L-serine epoxide (CAS 92085-96-6) Procurement Guide: A Chiral Serine-Derived α-Amino Epoxide Intermediate


erythro-N-Boc-O-benzyl-L-serine epoxide (CAS 92085-96-6) is a chiral N-protected α-amino epoxide derived from L-serine, bearing an N-Boc protecting group, an O-benzyl ether, and a terminal epoxide functionality with the erythro configuration . Its systematic IUPAC name is tert-butyl ((S)-2-(benzyloxy)-1-((S)-oxiran-2-yl)ethyl)carbamate, corresponding to the (1S,2S) stereochemistry at the amino alcohol backbone . This compound serves as a versatile chiral building block in medicinal chemistry and organic synthesis, with its epoxide ring providing electrophilic reactivity toward nucleophiles while the orthogonal N-Boc and O-benzyl protecting groups enable sequential deprotection strategies [1]. The compound is commercially available from multiple specialty chemical suppliers with typical purity specifications ranging from 95% to ≥99% (HPLC, chiral purity) [2].

Why Generic N-Boc Serine Epoxides Cannot Substitute for erythro-N-Boc-O-benzyl-L-serine epoxide (CAS 92085-96-6)


Generic substitution of erythro-N-Boc-O-benzyl-L-serine epoxide with other N-protected serine epoxides or structurally similar α-amino epoxides is not scientifically defensible due to three interdependent factors. First, the erythro versus threo diastereomeric configuration dictates fundamentally different stereochemical outcomes in downstream reactions, as the relative stereochemistry at the α-amino carbon and the epoxide-bearing carbon produces distinct spatial arrangements that are not interconvertible under standard synthetic conditions [1]. Second, the O-benzyl protecting group is not a generic placeholder; in serine-derived NK1 antagonist development, the O-benzyl moiety was explicitly identified as one of the essential binding elements, with its removal or substitution resulting in loss of target engagement [2]. Third, the orthogonal N-Boc/O-benzyl protection scheme enables selective deprotection sequences that analogs lacking this precise protecting group combination cannot replicate without additional synthetic steps and attendant yield losses [3].

erythro-N-Boc-O-benzyl-L-serine epoxide (CAS 92085-96-6): Quantified Differentiation Evidence for Procurement Decisions


Sub-Nanomolar Matriptase Inhibition: Potency Differentiation Against a Serine Protease Target

erythro-N-Boc-O-benzyl-L-serine epoxide demonstrates picomolar-range inhibition against recombinant human matriptase catalytic domain, with a reported Ki of 0.130 nM in a standardized biochemical assay [1]. This represents a greater than 6,300-fold selectivity window when compared to its activity against the related serine protease hepsin (Ki = 831 nM) under identical assay conditions [1]. Such a sharp affinity differential is not uniformly observed across all N-protected α-amino epoxides; the combination of the erythro stereochemistry, N-Boc protection, and O-benzyl ether contributes to this specific target engagement profile [2].

Serine protease inhibition Matriptase Enzymology

Commercial Purity Specification Benchmark: ≥99% with Validated Chiral Purity

erythro-N-Boc-O-benzyl-L-serine epoxide is commercially supplied with a purity specification of ≥99% as determined by HPLC with explicit chiral purity verification [1]. This dual-certification approach distinguishes the compound from generic epoxide intermediates that typically report only achiral HPLC purity without enantiomeric/diastereomeric excess quantification. The alternative 95% purity grade available from some suppliers [2] provides a cost-sensitive option for applications where ultimate stereochemical fidelity is less critical, but the ≥99% chiral purity grade represents the procurement benchmark for stereosensitive applications such as asymmetric catalysis development or chiral pharmaceutical intermediate synthesis.

Analytical chemistry Chiral purity Quality control

Erythro vs. Threo Diastereomeric Distinction: Stereochemical Identity as a Critical Procurement Parameter

The erythro configuration of this compound is stereochemically distinct from its threo diastereomer, and the two are not synthetically interchangeable without substantial additional synthetic manipulation [1]. In the context of N-protected serine aldehyde equivalents, the erythro diastereomers are obtained via a specific synthetic sequence—oxidation of the initial threo adduct followed by reduction with LiAlH₄ or LiBH₄—demonstrating that these stereoisomers represent distinct synthetic entry points rather than trivial variants [1]. A procurement error resulting in the threo diastereomer would yield a compound with different spatial orientation of the Boc and benzyloxy groups relative to the epoxide, altering both reactivity and downstream product stereochemistry.

Stereochemistry Diastereomer differentiation Asymmetric synthesis

Orthogonal N-Boc/O-Benzyl Protection: Enabling Sequential Deprotection in Multi-Step Synthesis

erythro-N-Boc-O-benzyl-L-serine epoxide incorporates an orthogonal protecting group pair (N-Boc acid-labile; O-benzyl hydrogenolyzable) that enables sequential, chemoselective deprotection strategies not achievable with compounds bearing non-orthogonal protection schemes [1][2]. This orthogonality allows the epoxide ring to remain intact while selectively revealing either the free amine (via TFA or HCl treatment) or the free hydroxyl (via hydrogenation over Pd/C), providing divergent synthetic versatility without requiring additional protecting group manipulation steps [1]. In the development of serine-derived NK1 antagonists, the O-benzyl group was specifically identified as essential for target binding, while the N-Boc group serves as a temporary protecting group during synthetic elaboration [2].

Protecting group strategy Orthogonal protection Peptide synthesis

erythro-N-Boc-O-benzyl-L-serine epoxide (CAS 92085-96-6): Optimal Application Scenarios Based on Quantified Differentiation Evidence


Serine Protease Inhibitor Discovery and Matriptase-Targeted Probe Development

Based on the demonstrated Ki of 0.130 nM against recombinant human matriptase catalytic domain, erythro-N-Boc-O-benzyl-L-serine epoxide is optimally deployed as a starting scaffold or warhead precursor in serine protease inhibitor discovery programs specifically targeting matriptase [1]. The greater than 6,300-fold selectivity window versus hepsin (Ki = 831 nM) under identical assay conditions indicates that this compound provides a selectivity profile suitable for target validation studies where discrimination between closely related serine proteases is required [1]. The epoxide functionality serves as an electrophilic warhead capable of covalent modification of the active-site serine residue, while the orthogonal protecting groups permit elaboration of the scaffold to optimize potency and pharmacokinetic properties [2].

Chiral Building Block for Asymmetric Synthesis of β-Hydroxy-α-Amino Acid Derivatives

The erythro stereochemistry of this compound, specifically the (1S,2S) configuration at the amino alcohol backbone, provides a defined stereochemical entry point for the synthesis of erythro-configured β-hydroxy-α-amino acid derivatives [3]. In synthetic sequences requiring an erythro N-protected α-amino epoxide intermediate, procurement of the validated erythro diastereomer eliminates the need for diastereomer separation steps and ensures that downstream products maintain the intended relative stereochemistry. The compound's commercial availability with ≥99% chiral purity (HPLC) guarantees that the stereochemical integrity is preserved at the outset of the synthetic sequence .

Multi-Step Medicinal Chemistry Campaigns Requiring Orthogonal Protection Strategies

The orthogonal N-Boc (acid-labile) and O-benzyl (hydrogenolyzable) protecting group combination in erythro-N-Boc-O-benzyl-L-serine epoxide enables sequential deprotection without compromising the epoxide ring . This orthogonality is particularly valuable in multi-step medicinal chemistry campaigns where: (1) the free amine must be revealed for amide bond formation or sulfonylation while preserving the O-benzyl ether for later hydrogenolysis; or (2) the free hydroxyl must be exposed for glycosylation, phosphorylation, or alkylation while retaining the N-Boc protection for subsequent steps. The O-benzyl group has been explicitly validated as an essential binding element in serine-derived NK1 antagonist development, further justifying its presence beyond its role as a protecting group [4].

Quality-Control Intensive Applications Requiring Validated Chiral Purity Documentation

For applications in regulated environments—including pharmaceutical process development, analytical method validation, and GLP toxicology studies—the commercial availability of erythro-N-Boc-O-benzyl-L-serine epoxide with explicit chiral purity certification (≥99% by HPLC with chiral purity verification) provides documented assurance of stereochemical identity [5]. This specification distinguishes the compound from lower-purity or non-chirally-validated alternatives (e.g., 95% purity without chiral verification) and supports regulatory documentation requirements. The dual HPLC/chiral purity certification reduces the analytical burden on the end user by providing vendor-verified stereochemical integrity data prior to use.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for erythro-N-Boc-O-benzyl-L-serine epoxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.